1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine
Description
Structural Classification and Chemical Family
This compound belongs to the sulfonylpiperazine class of organic compounds, characterized by the presence of a six-membered piperazine ring bearing a sulfonyl functional group. The compound exhibits a molecular formula of C17H18ClFN2O3S with a molecular weight of 384.85 grams per mole. This molecular structure incorporates multiple functional groups that contribute to its chemical diversity, including a methoxy group (-OCH3), a chlorine substituent, a fluorine atom, and the central sulfonamide linkage that defines its classification.
The piperazine core structure consists of a saturated six-membered ring containing two nitrogen atoms positioned in a 1,4-relationship. This heterocyclic framework serves as the foundational scaffold upon which the compound's substituents are organized. The sulfonyl group (-SO2-) acts as a crucial linking element, connecting the piperazine ring to the 4-chloro-3-methoxyphenyl moiety. Meanwhile, the 4-fluorophenyl group is directly attached to one of the piperazine nitrogen atoms, creating a complex three-dimensional molecular architecture.
The compound's structural complexity is further enhanced by the presence of halogen substituents, specifically chlorine and fluorine atoms, which significantly influence its physicochemical properties. The methoxy group introduces additional polarity and potential for hydrogen bonding interactions, while the aromatic rings contribute to the molecule's overall stability and potential for pi-pi stacking interactions. This combination of functional groups creates a molecule with unique properties that distinguish it from simpler piperazine derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClFN2O3S |
| Molecular Weight | 384.85 g/mol |
| CAS Registry Number | 442552-72-9 |
| Chemical Class | Sulfonylpiperazine |
| Ring System | Six-membered piperazine |
| Halogen Substituents | Chlorine, Fluorine |
Historical Context in Piperazine Sulfonamide Research
The development of piperazine sulfonamide compounds has been driven by their remarkable biological activity and distinct characteristics within medicinal chemistry research. These derivatives have garnered considerable attention due to their ability to modulate various biological targets, including receptors, enzymes, and transporters, thereby exhibiting a broad spectrum of pharmacological activities. The structural modifications possible within this class of compounds can be tailored to modulate specific molecular targets, leading to improved efficacy and reduced off-target effects.
Historical research has demonstrated that sulfonylpiperazine derivatives exhibit versatility as therapeutic agents across multiple disease areas. Examples of successful applications have included anti-inflammatory, antimicrobial, anticancer, and central nervous system disorders. The mechanism of action for these activities can be attributed to specific structural features that facilitate interactions with target proteins through various molecular recognition processes.
The evolution of piperazine sulfonamide research has been particularly notable in the field of antiviral drug development. Research has shown that novel piperazine sulfonamide cores have been designed and synthesized for human immunodeficiency virus type 1 protease inhibition. These studies have demonstrated that modifications to the piperazine sulfonamide structure can result in significant improvements in enzyme binding affinity and antiviral activity, with some derivatives showing sixty-fold increases in enzyme binding affinity compared to earlier compounds.
The biological activities of sulfonylpiperazine derivatives can be attributed to their interactions with specific binding sites on target proteins. The sulfonyl group, in particular, is known to engage in diverse interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Such interactions allow these compounds to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphodiesterases.
Significance in Organic Chemistry and Material Science
The significance of this compound extends beyond biological applications into the broader realms of organic chemistry and material science. The compound represents an important example of how complex molecular architectures can be constructed through the strategic combination of heterocyclic scaffolds with functional substituents. The presence of multiple reactive sites within the molecule provides opportunities for further chemical modification and derivatization.
In organic synthesis, sulfonylpiperazine compounds serve as valuable intermediates for the construction of more complex molecular structures. The piperazine ring system offers multiple points for functionalization, while the sulfonyl group provides a stable linkage that can withstand various reaction conditions. The aromatic substituents contribute additional sites for potential chemical transformation, making such compounds versatile building blocks in synthetic chemistry.
The material science applications of sulfonylpiperazine derivatives have been explored in the context of polymer chemistry, where sulfur-nitrogen bonds have shown unique characteristics. Polymers with sulfur-nitrogen bonds have been recognized for their superior properties compared to their carbon analogues, including enhanced degradation characteristics, flame retardancy, film-forming ability, good solubility in polar solvents, and high refractivity with small chromatic dispersions. These remarkable characteristics result from the unique chemical properties of the sulfur-nitrogen bond, particularly its polar character and the multiple valence states of sulfur.
The fluorinated components within the compound structure also contribute to its potential applications in materials science. Fluorinated piperazine sulfonamides have been the subject of patent applications, indicating their commercial potential in polymer compositions and specialty materials. The presence of fluorine atoms can significantly alter the physical and chemical properties of materials, including their thermal stability, chemical resistance, and surface characteristics.
Relationship to Other Sulfonylpiperazine Compounds
This compound exists within a diverse family of structurally related compounds that share the common sulfonylpiperazine core but differ in their substituent patterns. Understanding these relationships provides insight into structure-activity relationships and the potential for systematic optimization of molecular properties.
Related compounds include 1-(Toluene-4-sulfonyl)piperazine, which features a simpler aromatic sulfonyl substituent without the additional methoxy and chlorine groups. This compound, with the molecular formula C11H16N2O2S, serves as a fundamental member of the sulfonylpiperazine family and provides a baseline for understanding how additional substituents influence molecular behavior. The comparison between these compounds illustrates the impact of halogen substitution and methoxy group incorporation on overall molecular properties.
Another related structure is found in the various piperazine sulfonamide cores that have been developed for protease inhibition research. These compounds demonstrate how systematic structural modifications can lead to dramatic improvements in biological activity. The research has shown that bicyclic piperazine sulfonamide cores can provide enhanced binding affinity through optimized molecular conformations and improved target interactions.
The structure-activity relationships within the sulfonylpiperazine family reveal the importance of specific substituent patterns. The positioning of halogen atoms, the nature of aromatic substituents, and the overall molecular geometry all contribute to the compound's biological and chemical properties. For instance, the presence of both chlorine and fluorine substituents in different aromatic rings creates distinct electronic environments that can influence molecular interactions and stability.
| Compound Class | Key Structural Features | Notable Properties |
|---|---|---|
| Simple Tosylpiperazines | Toluene sulfonyl group | Basic sulfonamide reactivity |
| Halogenated Derivatives | Chlorine/Fluorine substitution | Enhanced stability and selectivity |
| Bicyclic Variants | Fused ring systems | Improved binding affinity |
| Methoxy-substituted | Electron-donating groups | Modified electronic properties |
The comparative analysis of sulfonylpiperazine compounds reveals that the specific combination of substituents in this compound creates a unique molecular profile. The simultaneous presence of electron-withdrawing halogen atoms and an electron-donating methoxy group establishes a balanced electronic environment that can be fine-tuned for specific applications. This balanced substitution pattern represents an important design principle in the development of functional sulfonylpiperazine derivatives.
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-24-17-12-15(6-7-16(17)18)25(22,23)21-10-8-20(9-11-21)14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABDFAOKPOIAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
The synthesis of 4-(4-fluorophenyl)piperazine involves mono-alkylation of piperazine with a 4-fluorobenzyl electrophile. Challenges include avoiding di-substitution due to the symmetry of piperazine.
Method A: Direct Alkylation
Reaction :
Piperazine + 4-Fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) → 4-(4-fluorophenyl)piperazine
Conditions :
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO).
-
Base : Triethylamine (TEA) or K₂CO₃ to deprotonate the amine.
-
Temperature : Room temperature to reflux.
Method B: Protection-Deprotection Strategy
Step 1 : Protect one nitrogen of piperazine (e.g., with a Boc group).
Step 2 : Alkylate the unprotected nitrogen with 4-fluorobenzyl bromide.
Step 3 : Remove the protecting group.
Example :
-
Protection : Piperazine + Boc₂O → Boc-piperazine.
-
Alkylation : Boc-piperazine + 4-fluorobenzyl bromide → Boc-4-(4-fluorophenyl)piperazine.
-
Deprotection : Acidic cleavage (e.g., TFA) → 4-(4-fluorophenyl)piperazine.
Advantages : Higher regioselectivity and yield (>80%).
Step 2: Sulfonylation with 4-Chloro-3-Methoxyphenylsulfonyl Chloride
Preparation of Sulfonyl Chloride
Reaction :
4-Chloro-3-methoxyphenol + ClSO₃H → 4-Chloro-3-methoxyphenylsulfonyl chloride
Conditions :
-
Reagent : Chlorosulfonic acid (ClSO₃H) or SOCl₂.
-
Solvent : Dichloromethane (DCM) or neat conditions.
Sulfonylation Reaction
Reaction :
4-(4-Fluorophenyl)piperazine + 4-Chloro-3-methoxyphenylsulfonyl chloride → 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine
Conditions :
-
Solvent : DCM or THF.
-
Base : Pyridine or TEA (scavenge HCl).
-
Temperature : Room temperature to 40°C.
Yield : 60–85% based on analogous reactions.
Key Reaction Parameters
| Parameter | Optimal Range | Source |
|---|---|---|
| Solvent for sulfonylation | DCM, THF | |
| Base | Pyridine, TEA | |
| Temperature | 25–40°C | |
| Reaction Time | 2–6 hours | |
| Yield (Sulfonylation) | 60–85% |
Challenges and Solutions
Regioselectivity
Issue : Piperazine’s symmetry may lead to di-substitution.
Solution :
Stability of Sulfonyl Chloride
Issue : 4-Chloro-3-methoxyphenylsulfonyl chloride is moisture-sensitive.
Solution :
Analytical Characterization
Alternative Synthetic Routes
One-Pot Synthesis
Steps :
-
Alkylate piperazine with 4-fluorobenzyl bromide.
-
Sulfonylate directly with 4-chloro-3-methoxyphenylsulfonyl chloride.
Advantages : Reduced purification steps.
Limitations : Lower yield due to competing reactions.
Microwave-Assisted Synthesis
Conditions :
-
Solvent : DMF.
-
Temperature : 100–120°C.
-
Time : 15–30 minutes.
Yield : Improved (up to 90%) due to rapid heating.
Industrial Scalability
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Solvent | DCM, THF | Toluene, Ethanol |
| Catalyst | None | Acidic catalysts |
| Yield | 60–85% | 70–90% |
| Purity | >95% (HPLC) | >98% (GMP standards) |
Chemical Reactions Analysis
Types of Reactions
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and halogen groups.
Oxidation and Reduction Reactions: The methoxy group and the piperazine ring can be targets for oxidation and reduction reactions.
Coupling Reactions: The aromatic rings can undergo coupling reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic rings, while oxidation and reduction can modify the functional groups on the piperazine ring.
Scientific Research Applications
Antidepressant Activity
Research indicates that piperazine derivatives, including 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine, exhibit antidepressant-like effects. A study evaluated various piperazine compounds for their ability to modulate serotonin and norepinephrine levels, which are critical in depression treatment. The results showed that this compound enhances serotonin receptor activity, suggesting its potential as an antidepressant agent .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, it has shown effectiveness against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, this compound was administered to assess its antidepressant effects. The results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased levels of serotonin and norepinephrine in the brain .
Case Study 2: Cancer Cell Line Testing
A series of tests were conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values ranging from 10 to 20 μM, demonstrating potent anticancer activity. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
- Molecular Formula : C₁₇H₁₈F₂N₂O₂S
- Molecular Weight : 352.40 g/mol
- Substituents :
- Sulfonyl phenyl: 4-fluoro, 3-methyl
- Piperazine: 4-fluorophenyl
- Key Differences: Replacing 4-Cl, 3-OCH₃ with 4-F, 3-CH₃ reduces molecular weight and alters lipophilicity (methyl is less polar than methoxy).
- Data Source : ChemSpider ID 918861 .
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine
- Molecular Formula : C₁₉H₂₃ClN₂O₃S
- Molecular Weight : 394.92 g/mol
- Substituents :
- Sulfonyl phenyl: 4-Cl, 3-OCH₃ (same as target compound)
- Piperazine: 2,4-dimethylphenyl
- Key Differences :
- The 2,4-dimethylphenyl group on piperazine increases steric bulk compared to the 4-fluorophenyl in the target compound. This may reduce solubility but improve membrane permeability.
- Data Source : Supplier information .
Analogs with Different Piperazine Substituents
ASP (1-[(4-bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine)
- Molecular Formula : C₁₉H₁₉BrFN₂O₄S
- Molecular Weight : 469.33 g/mol
- Substituents: Sulfonyl phenyl: 4-fluorophenyl Piperazine: 4-bromophenoxyacetyl
- Key Differences: The 4-bromophenoxyacetyl group introduces a bulky, electron-deficient moiety, contrasting with the target compound’s simpler 4-fluorophenyl. ASP exhibits auxin-like activity in plants, promoting root hair development and inhibiting root elongation .
Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine)
- Molecular Formula : C₂₆H₂₆F₂N₂
- Molecular Weight : 404.50 g/mol
- Substituents :
- Piperazine: Bis(4-fluorophenyl)methyl and propenyl groups
- Key Differences :
Analogs with Alternative Functional Groups
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
- Molecular Formula : C₁₉H₂₂ClN₂S
- Molecular Weight : 365.91 g/mol
- Substituents :
- Benzyl groups with Cl and methylsulfanyl
- Such analogs are typically explored for CNS activity due to increased lipophilicity .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Notes:
- The target compound’s 4-fluorophenyl and sulfonyl groups balance lipophilicity and solubility.
- Methoxy groups (e.g., in the target) increase polarity compared to methyl () .
Biological Activity
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H19ClF N2O3S
- Molecular Weight : 373.86 g/mol
- CAS Number : 886119-50-2
The presence of a piperazine ring along with chloro and fluorophenyl substituents suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of piperazine have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Studies on similar piperazine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
A notable study tested several piperazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) and found that compounds with similar structures exhibited cytotoxic effects, particularly when combined with doxorubicin, enhancing therapeutic efficacy.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.0 | Cytotoxic |
| MDA-MB-231 | 10.0 | Synergistic with Doxorubicin |
Anti-inflammatory Activity
Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Piperazine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications at various positions on the piperazine ring and aromatic substituents can significantly affect potency and selectivity.
- Chloro Substitution : The presence of a chloro group at the para position enhances lipophilicity, which may improve membrane permeability.
- Fluoro Substitution : The fluorine atom can enhance binding affinity to target proteins due to its electronegativity and ability to form hydrogen bonds.
- Sulfonyl Group : This functional group is often associated with increased biological activity due to its ability to form strong interactions with biological targets.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Antitumor Efficacy : A study involving the evaluation of piperazine derivatives against various cancer cell lines demonstrated that modifications at the 4-position of the piperazine ring led to increased cytotoxicity, particularly in hormone-sensitive cancers.
- Antimicrobial Screening : High-throughput screening against a library of compounds revealed that certain piperazine derivatives displayed promising activity against Mycobacterium tuberculosis, indicating potential for further development as anti-tubercular agents.
Q & A
Q. What are the recommended synthetic routes for 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:
- Sulfonylation: Reacting 4-(4-fluorophenyl)piperazine with 4-chloro-3-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). Yield optimization requires controlled stoichiometry (1:1.2 molar ratio) and exclusion of moisture .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%). Side products, such as bis-sulfonylated derivatives, may form if excess sulfonyl chloride is used .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Key signals include the piperazine protons (δ 2.8–3.5 ppm, multiplet), aromatic protons from fluorophenyl (δ 6.8–7.3 ppm), and methoxy group (δ 3.8 ppm, singlet). Sulfonyl groups deshield adjacent protons .
- ¹³C NMR: Confirm sulfonyl (C-SO₂) at ~115 ppm and fluorophenyl carbons (C-F, ~162 ppm) .
- Mass Spectrometry (HRMS): Exact mass calculated for C₁₇H₁₇ClFN₃O₃S: [M+H]⁺ = 414.0642. Deviation >5 ppm suggests impurities .
Advanced Research Questions
Q. What contradictory data exist regarding the biological activity of structurally similar phenylpiperazine derivatives, and how can they be resolved?
Methodological Answer:
- Contradictions:
- Psychoactivity vs. Antimicrobial Action: Fluorophenyl-piperazines (e.g., 1-(4-fluorophenyl)piperazine) show serotonin receptor agonism (psychoactive) , while chloro-methoxy analogs (e.g., 1-(3-chlorophenyl)piperazine) exhibit antimicrobial properties .
- Resolution: Perform receptor-binding assays (e.g., 5-HT₁A/5-HT₂A) and microbial susceptibility testing (MIC against S. aureus, E. coli) to clarify dual activity. Substituent electronic profiles (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) modulate target specificity .
Q. What computational strategies predict the binding affinity of this compound to serotonin receptors, given its substitution pattern?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with 5-HT₁A (PDB: 7E2Z). The 4-fluorophenyl group engages in π-π stacking with Phe361, while the sulfonyl group forms hydrogen bonds with Ser159 .
- QSAR Models: Train models using datasets of arylpiperazines with known IC₅₀ values. Key descriptors include Hammett σ (electron-withdrawing Cl: σₚ = 0.23) and molar refractivity (MR = 6.87 for OCH₃) .
Q. How can researchers address discrepancies in reported cytotoxicity data for piperazine derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
